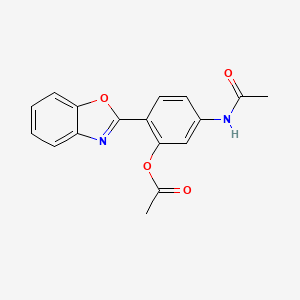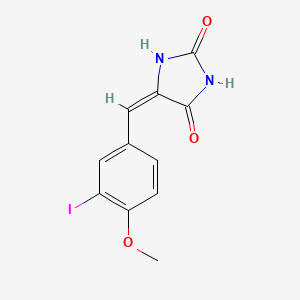
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MPTT, is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. MPTT has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
科学研究应用
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been the subject of scientific research due to its potential applications in various fields. In medicine, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its anticancer properties. Studies have shown that 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been investigated for its potential use as an antimicrobial agent. Studies have shown that 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has antimicrobial activity against various bacteria and fungi.
In agriculture, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its potential use as a herbicide. Studies have shown that 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits the growth of weeds by inhibiting the activity of photosystem II, a key component of the photosynthetic machinery in plants. 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been investigated for its potential use as a growth regulator in plants. Studies have shown that 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione promotes the growth of plants by stimulating the activity of various enzymes involved in plant growth and development.
作用机制
The mechanism of action of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione varies depending on its application. In cancer cells, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione induces apoptosis by activating the caspase pathway, a key pathway involved in programmed cell death. 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. In bacteria and fungi, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits growth by disrupting the cell membrane and inhibiting the activity of key enzymes involved in cell wall synthesis and energy production. In plants, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits the activity of photosystem II by binding to the D1 protein, a key component of the photosynthetic machinery.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various biochemical and physiological effects depending on its application. In cancer cells, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In bacteria and fungi, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione disrupts the cell membrane and inhibits the activity of key enzymes involved in cell wall synthesis and energy production, leading to cell death. In plants, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits the activity of photosystem II, leading to the inhibition of photosynthesis and plant growth.
实验室实验的优点和局限性
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various advantages and limitations for lab experiments depending on its application. In cancer research, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the advantage of inducing apoptosis and inhibiting angiogenesis, which are key processes involved in tumor growth. However, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the limitation of being toxic to normal cells, which limits its potential use in cancer therapy. In microbiology research, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the advantage of being a broad-spectrum antimicrobial agent, which can be used to treat various bacterial and fungal infections. However, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the limitation of being toxic to human cells, which limits its potential use in human medicine. In plant research, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the advantage of promoting plant growth and development, which can be used to improve crop yields. However, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the limitation of being toxic to certain plant species, which limits its potential use as a herbicide.
未来方向
There are several future directions for the research on 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. In medicine, future research should focus on optimizing the synthesis of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione to improve its efficacy and reduce its toxicity to normal cells. Future research should also investigate the potential use of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in combination with other anticancer agents to improve its efficacy. In agriculture, future research should focus on developing 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives with improved selectivity and reduced toxicity to non-target organisms. Future research should also investigate the potential use of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a growth regulator in crops to improve their yield and quality.
Conclusion
In conclusion, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its anticancer properties, antimicrobial activity, and potential use as a herbicide and growth regulator in plants. The synthesis of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with specific properties. The mechanism of action of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione varies depending on its application, and 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various biochemical and physiological effects depending on its application. 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various advantages and limitations for lab experiments depending on its application, and there are several future directions for the research on 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
合成方法
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with 2-methylphenylhydrazine to produce 4-(4-methoxyphenyl)hydrazinyl)-2-methylbenzene. The resulting compound is then reacted with thiosemicarbazide in the presence of acetic acid to produce 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The synthesis of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with specific properties.
属性
IUPAC Name |
4-(4-methoxyphenyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-3-4-6-14(11)15-17-18-16(21)19(15)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOZGNDKDTRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)

![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)



![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)

